molecular formula C26H26N4O5 B2565091 ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251697-11-6

ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate

Cat. No. B2565091
CAS RN: 1251697-11-6
M. Wt: 474.517
InChI Key: UDZRICMISKFPBY-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

One notable application involves the preparation of heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives, through the use of related reagents. These compounds play a significant role in medicinal chemistry, offering potential as pharmaceuticals due to their structural diversity and complexity (Selič, Grdadolnik, & Stanovnik, 1997).

Antijuvenile Hormone Agents

Research also extends into the development of novel antijuvenile hormone (anti-JH) agents, indicative of the broader insecticidal and pest control applications of similar ethyl benzoate derivatives. Compounds such as ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have demonstrated efficacy in inducing precocious metamorphosis in larvae, highlighting their potential in agricultural pest management (Ishiguro et al., 2003).

Herbicidal Activity

Further applications include the synthesis of analogs for herbicidal activity, where modifications of the core structure result in compounds with significant action against specific weeds. This demonstrates the role of such compounds in the development of new herbicides for crop protection (Tamaru et al., 1997).

Molecular Interactions and Crystal Packing

Studies also delve into the molecular interactions and crystal packing of related compounds, providing insights into their structural properties and the potential for designing materials with specific characteristics. For instance, the analysis of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals intricate packing patterns influenced by nonhydrogen bonding interactions, contributing to the understanding of molecular assembly and design (Zhang, Wu, & Zhang, 2011).

Environmental Degradation

Additionally, the degradation of related compounds by microorganisms like Aspergillus niger suggests avenues for addressing environmental contamination by similar chemicals. This research underscores the importance of biodegradation in mitigating the impact of synthetic compounds on ecosystems (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

ethyl 2-[[2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-3-35-26(33)19-11-7-8-12-21(19)28-22(31)16-30-15-20(18-9-5-4-6-10-18)23-24(30)25(32)29(17-27-23)13-14-34-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZRICMISKFPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate

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